molecular formula C16H17FN4 B15080056 N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine

N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine

Cat. No.: B15080056
M. Wt: 284.33 g/mol
InChI Key: HEZADLCCPYOMTL-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine is a Schiff base compound known for its versatile applications in various fields of scientific research Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine typically involves the condensation reaction between 2-fluorobenzaldehyde and 4-(2-pyridinyl)-1-piperazinamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography or recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The fluorophenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine, bromine, or nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced amine derivatives. These products can be further utilized in different applications depending on their chemical properties.

Scientific Research Applications

N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Medicine: It is investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The fluorophenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine
  • N-[(E)-(2-chlorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine
  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine

Uniqueness

N-[(E)-(2-fluorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H17FN4

Molecular Weight

284.33 g/mol

IUPAC Name

(E)-1-(2-fluorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine

InChI

InChI=1S/C16H17FN4/c17-15-6-2-1-5-14(15)13-19-21-11-9-20(10-12-21)16-7-3-4-8-18-16/h1-8,13H,9-12H2/b19-13+

InChI Key

HEZADLCCPYOMTL-CPNJWEJPSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=CC=C3F

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.